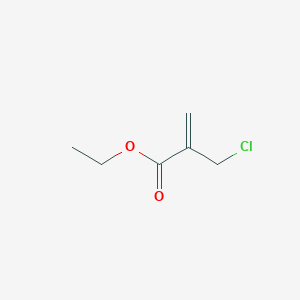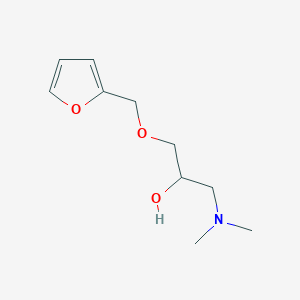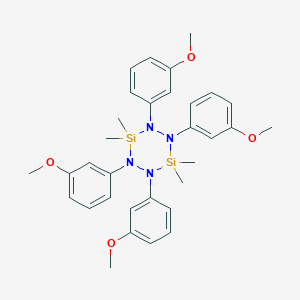
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, also known as TMTD or MeOTPD, is a silicon-based compound that has been widely used in scientific research for its unique properties. This compound is a tetrazadisilinane, which means it contains two silicon atoms and four nitrogen atoms in its structure. TMTD has been studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane is not fully understood, but it is believed to be related to its unique structure. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane contains two silicon atoms, which are known to have a high affinity for oxygen and nitrogen atoms. This property may allow 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane to interact with biological molecules, such as DNA and proteins, through hydrogen bonding and electrostatic interactions. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has also been reported to exhibit fluorescence properties, which may allow it to be used as a fluorescent probe for the detection of biological molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane have not been extensively studied, but it has been reported to exhibit low toxicity and low reactivity towards biological molecules. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in several in vitro experiments to study its potential as a fluorescent probe for the detection of biological molecules, and it has been shown to exhibit high sensitivity and selectivity towards certain targets. However, more research is needed to fully understand the biochemical and physiological effects of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has several advantages for use in lab experiments, including its high purity, low toxicity, and unique properties. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been reported to exhibit high sensitivity and selectivity towards certain biological molecules, which may make it a useful tool for studying biological systems. However, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane also has some limitations, including its high cost and limited availability. 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may also have limited applicability in certain experiments, depending on the specific research question and experimental design.
Orientations Futures
There are several future directions for research on 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane, including its potential applications in materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane may be further studied for its potential as a fluorescent probe for the detection of biological molecules, and its potential as a tool for studying biological systems. Overall, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has the potential to be a valuable tool for scientific research in various fields.
Méthodes De Synthèse
The synthesis of 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane involves the reaction of 3-methoxyphenylmagnesium bromide with tetrachlorosilane, followed by the addition of tetramethylguanidine. The resulting product is then purified by column chromatography to obtain the pure 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane compound. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used in various scientific research applications, including materials science, organic chemistry, and biochemistry. In materials science, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential use as a precursor for silicon-based materials, such as silicon carbide and silicon nitride. In organic chemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been used as a reagent for the synthesis of various organic compounds, including amino acids and peptides. In biochemistry, 1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane has been studied for its potential as a fluorescent probe for the detection of biological molecules, such as DNA and proteins.
Propriétés
Numéro CAS |
17082-89-2 |
|---|---|
Nom du produit |
1,2,4,5-Tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
Formule moléculaire |
C32H40N4O4Si2 |
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
1,2,4,5-tetrakis(3-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5,3,6-tetrazadisilinane |
InChI |
InChI=1S/C32H40N4O4Si2/c1-37-29-17-9-13-25(21-29)33-34(26-14-10-18-30(22-26)38-2)42(7,8)36(28-16-12-20-32(24-28)40-4)35(41(33,5)6)27-15-11-19-31(23-27)39-3/h9-24H,1-8H3 |
Clé InChI |
DNDQKTQOFODEQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
SMILES canonique |
COC1=CC=CC(=C1)N2N([Si](N(N([Si]2(C)C)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)(C)C)C5=CC(=CC=C5)OC |
Synonymes |
1,2,4,5-Tetrakis(m-methoxyphenyl)-3,3,6,6-tetramethyl-1,2,4,5-tetraaza-3,6-disilacyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



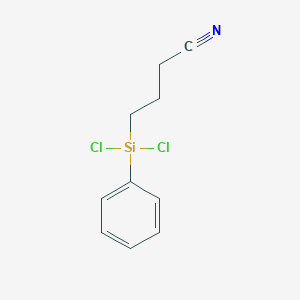
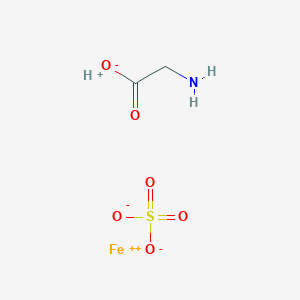
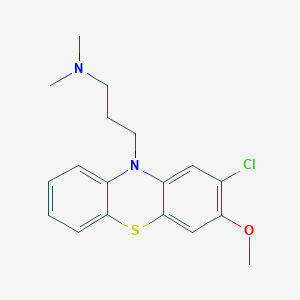
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)

![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)

